molecular formula C10H16N2 B8701707 2,5,6-Trimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

2,5,6-Trimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

Cat. No. B8701707
M. Wt: 164.25 g/mol
InChI Key: MJDPJRXWXFSCOH-UHFFFAOYSA-N
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Patent
US06984646B2

Procedure details

10.0 g (62.41 mmol) 2,5,6-Trimethylbenzimidazole are dissolved in 60 ml glacial acid. 2.0 g (1.89 mmol) palladium (10% on carbon) are added under argon and the reaction mixture is treated with hydrogen at a temperature of 150° C. and 80 bar pressure for 48 h. The solution is filtrated over celite and washed with glacial acid. The solvent is evaporated under vacuum, 10 ml water and sodium hydroxid solution are added the solution to a pH of 9-10. The precipitate is filtrated and washed with water. The precipitate is dissolved in ethyl acetate/dichlor-methane and extracted with saturated sodium chloride solution. The organic phase is dried over sodium sulfate, filtrated and concentrated under vacuum. Diethylether is added, the crystalls are filtrated and dried.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
glacial acid
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([CH3:11])[C:8]([CH3:12])=[CH:7][C:5]=2[N:6]=1.[H][H]>[Pd]>[CH3:1][C:2]1[NH:3][C:4]2[CH2:10][CH:9]([CH3:11])[CH:8]([CH3:12])[CH2:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1NC2=C(N1)C=C(C(=C2)C)C
Name
glacial acid
Quantity
60 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtrated over celite
WASH
Type
WASH
Details
washed with glacial acid
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under vacuum, 10 ml water and sodium hydroxid solution
ADDITION
Type
ADDITION
Details
are added the solution to a pH of 9-10
FILTRATION
Type
FILTRATION
Details
The precipitate is filtrated
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in ethyl acetate/dichlor-methane
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Diethylether is added
FILTRATION
Type
FILTRATION
Details
the crystalls are filtrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CC1=NC2=C(N1)CC(C(C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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